4-Methylthiazole-2-carboxylic acid
Overview
Description
4-Methylthiazole-2-carboxylic acid is a heterocyclic organic compound that features a thiazole ring substituted with a carboxylic acid group at the 2-position and a methyl group at the 4-position. Thiazoles are known for their aromaticity, which is characterized by the delocalization of π-electrons.
Mechanism of Action
Target of Action
It is structurally similar to the adp adduct of 5-(2-hydroxyethyl)-4-methylthiazole-2-carboxylic acid, which is involved in the biosynthesis of the thiazole moiety of thiamin in eukaryotes .
Mode of Action
Given its structural similarity to the adp adduct of 5-(2-hydroxyethyl)-4-methylthiazole-2-carboxylic acid, it may interact with similar targets and pathways .
Biochemical Pathways
It may be involved in the biosynthesis of the thiazole moiety of thiamin, a vital cofactor for several enzymes involved in carbohydrate metabolism .
Result of Action
It has been suggested as a potential inhibitor targeting enoyl-acyl carrier protein reductase (inha) in mycobacterium tuberculosis, indicating it could be effective in treating sensitive as well as drug-resistant strains of mtb .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives, which include 4-Methylthiazole-2-carboxylic acid, have been found to exhibit diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules
Cellular Effects
Thiazole derivatives have been reported to have various effects on cells . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Thiazole derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylthiazole-2-carboxylic acid can be synthesized through various methods. One common approach involves the reaction of 2-aminothiazole with acetic anhydride, followed by oxidation. Another method includes the cyclization of appropriate α-haloketones with thiourea, leading to the formation of the thiazole ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Methylthiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
4-Methylthiazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is utilized in the production of dyes, fungicides, and other industrial chemicals
Comparison with Similar Compounds
- 2-Methylthiazole-4-carboxylic acid
- 4-Phenylthiazole-5-carboxylic acid
- 2-Aminothiazole-4-carboxylic acid
Comparison: 4-Methylthiazole-2-carboxylic acid is unique due to the specific positioning of its methyl and carboxylic acid groups, which influence its reactivity and biological activity.
Properties
IUPAC Name |
4-methyl-1,3-thiazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c1-3-2-9-4(6-3)5(7)8/h2H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGDWDFLILPTKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626266 | |
Record name | 4-Methyl-1,3-thiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14542-16-6 | |
Record name | 4-Methyl-2-thiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14542-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-1,3-thiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-1,3-thiazole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the enzyme Thi4 contribute to the formation of 4-Methylthiazole-2-carboxylic acid?
A: Thi4, a thiazole synthase found in Saccharomyces cerevisiae, plays a crucial role in the biosynthesis of the thiazole moiety of thiamin . Studies utilizing partially active mutants of Thi4 (C204A and H200N) have shed light on the early steps of this process. These mutants catalyze the conversion of NAD to ADP-ribose, which is further transformed into ADP-ribulose . In the presence of glycine, these mutants facilitate the formation of an advanced intermediate, ultimately leading to the synthesis of this compound as part of the adenylated intermediate.
Q2: What is known about the structure of Thi4 and its interaction with this compound?
A: The crystal structure of Thi4 reveals that it exists as an octamer, with each monomer containing a tightly bound adenosine diphospho-5-(β-ethyl)-4-methylthiazole-2-carboxylic acid molecule at its active site . This structure not only confirms NAD as the likely precursor but also provides the first structural insights into how this enzyme facilitates thiamin thiazole biosynthesis in eukaryotes.
Q3: What happens after the formation of the adenylated this compound derivative?
A: While the adenylated this compound derivative represents a significant step in thiamin biosynthesis, the subsequent steps are not fully understood. Research indicates that this compound is not directly utilized by the enzyme THI6, which catalyzes the final stages of thiamin phosphate synthesis . This suggests the existence of an unidentified enzyme responsible for converting the Thi4 product into a suitable substrate for THI6.
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